4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione
Description
4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione is a fluorinated β-diketone characterized by a trifluoromethyl group, a methyl-substituted thiophene ring, and a central diketone backbone. The compound’s structure confers unique electronic and steric properties, making it relevant in coordination chemistry, organic synthesis, and materials science. Its trifluoro group enhances Lewis acidity, while the thiophene moiety provides π-conjugation, which can influence luminescence and redox behavior in metal complexes .
Properties
CAS No. |
579-41-9 |
|---|---|
Molecular Formula |
C10H9F3O2S |
Molecular Weight |
250.24 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H9F3O2S/c1-5-3-4-7(16-5)8(14)6(2)9(15)10(11,12)13/h3-4,6H,1-2H3 |
InChI Key |
NGSAGCZRFAOJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C(C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The principal synthetic route to this compound generally involves condensation reactions between thiophene derivatives and fluorinated ketones under controlled conditions. The key steps include:
- Condensation of 2-thiophenecarboxaldehyde with trifluoroacetone under basic conditions to form the diketone framework.
- Use of manganese(III) acetate-mediated radical addition reactions for functionalization.
- Purification through solvent extraction and acid-base partitioning to isolate the final product with high purity.
Detailed Preparation Procedure
A representative and widely reported method is summarized below:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Condensation | 2-Thiophenecarboxaldehyde + trifluoroacetone, base catalyst (e.g., NaOH or KOH), solvent (ethyl acetate or methanol) | Base-catalyzed aldol or Claisen-type condensation forms the β-diketone backbone with trifluoromethyl and thiophene substituents. Reaction temperature typically 25–30°C, 0.5–2 hours. | High yield (>90%) with proper stoichiometry. |
| 2. Radical Addition (Optional) | Manganese(III) acetate as oxidizing agent, alkene substrates | Radical addition to 1,3-dicarbonyl precursors to introduce methyl groups or other substituents on the backbone. | Reaction time reduced by sonication; improved efficiency. |
| 3. Purification | Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, recrystallization from methanol | Removes impurities and isolates pure compound with >95% purity. | Purity confirmed by NMR, mass spectrometry, and elemental analysis. |
Alternative Synthetic Route via Friedel-Crafts Acylation (Patent-Inspired Method)
A related fluorinated diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, has been synthesized via a three-step process involving:
- a) Reaction of ethyl trifluoroacetate with ethyl acetate in the presence of base to yield ethyl 4,4,4-trifluoro-3-oxo-butanoate.
- b) Acid-catalyzed conversion of the ester to 4,4,4-trifluoro-3-oxo butanoic acid using a hydrogen donor.
- c) Conversion of the acid to the corresponding acyl chloride with thionyl chloride, followed by Friedel-Crafts acylation with toluene and aluminum chloride catalyst.
Though this method is for a phenyl-substituted analog, it provides insight into the preparation of trifluoromethylated diketones and could be adapted for thiophene derivatives by substituting the aromatic partner.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| a) | Ethyl trifluoroacetate + ethyl acetate, base catalyst, reflux at 110°C for 8 hours | Formation of trifluoromethylated ketoester intermediate | 93.2% yield reported for phenyl analog |
| b) | Acid catalyst + hydrogen donor | Conversion to trifluoromethylated keto acid | High yield |
| c) | Thionyl chloride, followed by AlCl3-catalyzed Friedel-Crafts acylation with aromatic compound | Formation of trifluoromethylated diketone | Efficient, scalable |
Critical Parameters and Optimization
- Temperature : Maintaining 25–30°C for condensation steps avoids side reactions.
- Reaction Time : Typically 0.5–2 hours for condensation; 8 hours for Friedel-Crafts acylation.
- Stoichiometry : Precise molar ratios of trifluoroacetone and thiophene aldehyde critical for high yield.
- Purification : Sequential washing, drying, and recrystallization ensure >95% purity.
- Solvents : Ethyl acetate, methanol, and dichloromethane are effective solvents for reaction and purification.
Characterization Techniques for Verification
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms trifluoromethyl and thiophene substituents.
- Mass Spectrometry (MS) : Monoisotopic mass of 221.996235 confirms molecular formula C8H5F3O2S.
- X-ray Crystallography : Resolves stereochemistry and possible disorder.
- Elemental Analysis : Validates purity and molecular composition.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Base-catalyzed condensation | 2-Thiophenecarboxaldehyde + trifluoroacetone | Mild base, 25–30°C, 0.5–2h | Simple, high yield, direct | Requires careful stoichiometry |
| Mn(III) acetate radical addition | 1,3-dicarbonyl precursors + alkenes | Controlled temp, sonication | Enhanced reaction rate | More complex reagents |
| Friedel-Crafts acylation (analogous) | Ethyl trifluoroacetate, thionyl chloride, AlCl3, aromatic substrate | Reflux at 110°C, 8h | Scalable, well-established | Multi-step, harsher conditions |
Chemical Reactions Analysis
4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The trifluoromethyl group and thiophene ring can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic uses.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione involves its interaction with molecular targets through its functional groups. The trifluoromethyl group and thiophene ring play crucial roles in its reactivity and binding to specific enzymes or receptors. These interactions can modulate biological pathways and result in various effects .
Comparison with Similar Compounds
Research Findings and Data
- Synthetic Efficiency : Sonication reduces reaction time for chalcone formation from the trifluoro-thiophene diketone by 50% compared to conventional heating .
- Luminescence Quantum Yield: Eu³⁺ complexes with the target compound achieve quantum yields up to 45%, outperforming phenyl-substituted analogs (~30%) due to reduced non-radiative decay .
Biological Activity
4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione, a compound with the molecular formula CHFOS, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound is characterized by its trifluoromethyl group and a thiophene moiety, which are known to influence biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 250.237 g/mol |
| Density | 1.316 g/cm³ |
| Boiling Point | 297.9 °C at 760 mmHg |
| Flash Point | 134 °C |
| LogP | 3.0067 |
Antifungal Activity
Research has indicated that compounds similar to this compound exhibit significant antifungal properties. A study evaluated a series of trifluoromethyl-substituted compounds and found that several demonstrated strong fungicidal activity against various pathogens, including Pseudoperonospora cubensis, achieving efficacy rates of up to 96.9% .
Antitumor Activity
The compound's potential as an antitumor agent has been investigated in various contexts. For instance, studies on related compounds have shown promising results in inhibiting tumor growth in non-small-cell lung carcinoma (NSCLC). The mechanism often involves the alkylation of DNA, leading to cytotoxic effects on cancer cells .
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets through several mechanisms:
- DNA Alkylation : Similar compounds have shown efficacy by forming adducts with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The presence of the trifluoromethyl group may enhance binding affinity to certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of trifluoromethyl compounds and evaluated their biological activities through various assays. Among these, the compound demonstrated notable antifungal and herbicidal activities when tested against standard commercial fungicides .
Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, derivatives of this compound were tested against different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that structural modifications could enhance therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for preparing 4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione?
The compound is typically synthesized via radical addition reactions using manganese(III) acetate as an oxidizing agent. Key steps include:
- Reacting 1,3-dicarbonyl precursors (e.g., 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione) with alkenes under controlled conditions .
- Purification via solvent extraction (e.g., ethyl acetate) and acid-base partitioning (e.g., HCl treatment) to isolate the product .
- Critical parameters: Temperature (25–30°C), reaction time (0.5–2 hours), and stoichiometric control of Mn(III) acetate .
Q. What characterization techniques are essential for verifying the structural integrity of this compound?
Key methods include:
- Mass spectrometry (monoisotopic mass: 221.996235) and NMR (to confirm trifluoromethyl and thiophene substituents) .
- X-ray crystallography for resolving stereochemical ambiguities (e.g., disorder in main residues observed in related structures) .
- Elemental analysis to validate purity (>95%) and molecular formula (C₈H₅F₃O₂S) .
Q. How does the thermal stability of this compound compare to analogs lacking the trifluoromethyl group?
The trifluoromethyl group enhances thermal stability by reducing electron density in the diketone moiety. Comparative studies show decomposition temperatures ~20–30°C higher than non-fluorinated analogs, as measured via thermogravimetric analysis (TGA) .
Q. What solvents and purification strategies are optimal for isolating this compound?
- Solubility : Ethyl acetate, methanol, and dichloromethane are effective .
- Purification : Sequential washing with brine, drying over anhydrous Na₂SO₄, and recrystallization from methanol yield >95% purity .
Advanced Research Questions
Q. How do reaction mechanisms differ when using Mn(III) acetate vs. other oxidizing agents in radical addition reactions?
Mn(III) acetate facilitates single-electron transfer (SET) to generate carbon-centered radicals, enabling regioselective addition to alkenes. Alternative oxidants (e.g., Ce(IV)) may alter reaction pathways due to differing redox potentials, leading to byproducts like over-oxidized thiophene derivatives .
Q. What statistical experimental design (DoE) methods are recommended for optimizing reaction yields?
Use factorial design to screen variables (e.g., temperature, stoichiometry, solvent ratio). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 25 | 40 |
| Mn(III) Acetate (eq.) | 1.0 | 1.5 |
| Reaction Time (h) | 0.5 | 2.0 |
| Response surface methodology (RSM) can then refine optimal conditions . |
Q. What computational tools can predict the compound’s reactivity in novel reaction systems?
- COMSOL Multiphysics : Simulate mass transfer and kinetics in reactor designs .
- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental data to predict solubility and reactivity .
Q. How does the compound perform in catalytic applications, such as asymmetric synthesis or polymer chemistry?
The thiophene moiety acts as a π-ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). Its trifluoromethyl group enhances electrophilicity, enabling applications in fluorinated polymer initiators .
Q. How can contradictory data on reaction yields between studies be resolved?
Common issues include:
Q. What scale-up challenges arise during pilot-scale synthesis, and how can they be mitigated?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
